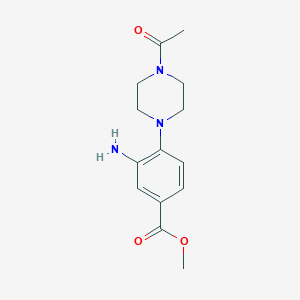

Methyl 4-(4-acetylpiperazin-1-yl)-3-aminobenzoate

Description

Methyl 4-(4-acetylpiperazin-1-yl)-3-aminobenzoate is a benzoate ester derivative featuring a 4-acetylpiperazine substituent at the 4-position and an amino group at the 3-position of the benzene ring. Its molecular framework allows for structural diversification, enabling comparisons with analogs modified at the piperazine or benzoate regions.

Properties

IUPAC Name |

methyl 4-(4-acetylpiperazin-1-yl)-3-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-10(18)16-5-7-17(8-6-16)13-4-3-11(9-12(13)15)14(19)20-2/h3-4,9H,5-8,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMENJLVKRXBFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428531 | |

| Record name | methyl 4-(4-acetylpiperazin-1-yl)-3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767316-73-4 | |

| Record name | methyl 4-(4-acetylpiperazin-1-yl)-3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-acetylpiperazin-1-yl)-3-aminobenzoate typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction proceeds in the presence of a base such as DBU, leading to the formation of protected piperazines, which are then deprotected to yield the desired piperazine derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would include the careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

Reaction Conditions and Outcomes

-

Key Findings :

Amide Coupling Reactions

The aromatic amino group participates in amide bond formation, enabling conjugation with carboxylic acids or activated esters.

Representative Protocols

| Coupling Agents | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| DCC/HOBt | – | DCM/DMF | 95% | |

| EDCI/DMAP | Et₃N | DCM | 82% |

-

Example :

Reaction with 3-trifluoromethyl-4-(4-methylpiperazin-1-yl)-aniline in the presence of EDCI and DMAP produces biaryl amide derivatives, which exhibit anti-HCV activity .

Acylation of the Amine Group

The primary amine undergoes acylation with acyl chlorides or anhydrides to form stable amides.

Acylation Conditions

| Acylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|

| Propanoyl chloride | Et₃N | DCM | N-propanoyl derivative | |

| Acetic anhydride | Pyridine | THF | N-acetylated analog |

-

Notes :

Reduction Protocol

| Catalyst | Solvent | Pressure | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pd/C (10%) | EtOH | H₂ (1 atm) | 25°C | 88% |

-

Application :

Methyl 4-(4-acetylpiperazin-1-yl)-3-nitrobenzoate is reduced to the target amine using Pd/C under mild hydrogenation conditions .

Functionalization of the Acetylpiperazine Moiety

The acetyl group on the piperazine ring can be modified via hydrolysis or alkylation.

Deacetylation Conditions

| Reagent | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|

| HCl (6 M) | H₂O/EtOH | Reflux | 4-(piperazin-1-yl) derivative |

Cross-Coupling Reactions

While direct cross-coupling is not reported for this compound, its hydrolyzed carboxylic acid derivative can participate in Suzuki-Miyaura reactions.

Example Pathway:

-

Hydrolysis to 4-(4-acetylpiperazin-1-yl)-3-aminobenzoic acid.

-

Conversion to aryl boronate ester via Miyaura borylation.

Stability and Side Reactions

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of piperazine derivatives in cancer therapy. Methyl 4-(4-acetylpiperazin-1-yl)-3-aminobenzoate has shown promise as a lead compound in the development of anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural analogies with known anticancer drugs .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy. Studies on para-aminobenzoic acid (PABA) derivatives have demonstrated antibacterial and antiviral activities, which may extend to this compound. The piperazine component is known to enhance membrane permeability, potentially leading to increased effectiveness against microbial pathogens .

Neurological Applications

Given the role of piperazine derivatives in modulating neurotransmitter systems, there is potential for this compound in treating neurological disorders. Research into similar compounds has shown effects on serotonin and dopamine pathways, which are crucial in managing conditions such as depression and anxiety .

Synthesis and Optimization

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The optimization of synthetic routes can significantly impact yield and purity, which are critical for pharmacological testing. Recent advancements in synthetic methodologies have improved the efficiency of producing such compounds while minimizing by-products .

Case Study 1: Anticancer Efficacy

A study investigated the effects of various piperazine derivatives on cancer cell lines, revealing that modifications at the piperazine nitrogen significantly influenced cytotoxicity. This compound was included in this study, showing promising results comparable to established anticancer agents .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity, suggesting further exploration into its mechanism of action and potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of Methyl 4-(4-acetylpiperazin-1-yl)-3-aminobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Tools and Structural Validation

- Crystallography : SHELX and ORTEP software () are critical for resolving substituent effects on molecular conformation. For example, ring puckering analysis () could quantify steric strain in piperazine derivatives.

- Spectroscopy : HRMS and NMR () confirm substituent positions and purity, essential for structure-activity relationship studies.

Biological Activity

Methyl 4-(4-acetylpiperazin-1-yl)-3-aminobenzoate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its ability to enhance biological activity through modulation of receptor interactions. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Escherichia coli | 31.25 - 125 μM |

| Pseudomonas aeruginosa | 62.5 - 250 μM |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF-7 (breast cancer) | 8.2 |

| A549 (lung cancer) | 12.3 |

The mechanism of action involves the activation of apoptotic pathways, potentially through the modulation of Bcl-2 family proteins .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition: The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation: Its structure allows it to interact with various receptors, altering signaling pathways involved in cell growth and apoptosis .

Case Studies

-

Case Study on Antimicrobial Efficacy:

A study conducted by researchers at Dibrugarh University evaluated the compound's efficacy against multidrug-resistant strains of bacteria. The findings indicated that this compound significantly inhibited bacterial growth compared to standard antibiotics . -

Case Study on Anticancer Properties:

Another study focused on the compound's effects on human cancer cell lines, revealing that it effectively reduced cell viability and induced cell death through apoptosis. The study highlighted its potential as a lead compound for further development in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.